molecular formula C12H9NO B8668003 4-Ethynyl-5-methyl-3-phenyl-isoxazole

4-Ethynyl-5-methyl-3-phenyl-isoxazole

Cat. No.: B8668003
M. Wt: 183.21 g/mol
InChI Key: OHSGBWAEDWLTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-5-methyl-3-phenyl-isoxazole is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

4-ethynyl-5-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C12H9NO/c1-3-11-9(2)14-13-12(11)10-7-5-4-6-8-10/h1,4-8H,2H3

InChI Key

OHSGBWAEDWLTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2,2-dibromo-vinyl)-5-methyl-3-phenyl-isoxazole (1.0 g, 2.92 mmol) in THF (6 mL) was added dropwise isopropylmagnesium chloride solution (2M in THF, 2.92 mL, 5.84 mmol) and the resulting solution stirred under argon for 1 h at 0° C. Saturated aqueous ammonium chloride (15 mL) was added and the resulting mixture extracted with ethyl acetate (3×25 mL). The combined organic layers were then dried over sodium sulfate, filtered and concentrated. Purification by chromatography (silica, heptane) afforded the title compound (486 mg, 91%) which was obtained as a yellow oil. MS: m/e=184.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol (3.77 g, 15.6 mmol) in toluene (38 mL) was added potassium hydroxide (350 mg, 6.24 mmol) and the reaction mixture was stirred for 1.25 h at 110° C. before being cooled to ambient temperature and separated between ethyl acetate (500 mL) and aqueous ammonium chloride (1 M, 400 mL). The aqueous layer was extracted with ethyl acetate (500 mL) and the combined organic layers were dried over sodium sulfate and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 90:10) afforded the title compound (2.50 g, 87%) as a yellow solid. MS: m/e=184.1 [M+H]+.
Name
2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
87%

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